molecular formula C9H7F3N2 B13613572 2-(1-Amino-2,2,2-trifluoro-ethyl)-benzonitrile CAS No. 886368-74-7

2-(1-Amino-2,2,2-trifluoro-ethyl)-benzonitrile

Cat. No.: B13613572
CAS No.: 886368-74-7
M. Wt: 200.16 g/mol
InChI Key: DGGKCLUWNDUVNQ-UHFFFAOYSA-N
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Description

2-(1-Amino-2,2,2-trifluoroethyl)benzonitrile is a chemical compound with the molecular formula C8H5F3N2. It is characterized by the presence of a trifluoromethyl group attached to an aminoethyl side chain on a benzonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2,2,2-trifluoroethyl)benzonitrile typically involves the reaction of m-amino benzotrifluoride with suitable reagents. One common method includes dissolving m-amino benzotrifluoride in a solvent and subjecting it to specific reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2,2,2-trifluoroethyl)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Mechanism of Action

The mechanism of action of 2-(1-Amino-2,2,2-trifluoroethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Amino-2,2,2-trifluoroethyl)benzonitrile is unique due to the presence of both an amino group and a trifluoromethyl group on the benzonitrile core. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

CAS No.

886368-74-7

Molecular Formula

C9H7F3N2

Molecular Weight

200.16 g/mol

IUPAC Name

2-(1-amino-2,2,2-trifluoroethyl)benzonitrile

InChI

InChI=1S/C9H7F3N2/c10-9(11,12)8(14)7-4-2-1-3-6(7)5-13/h1-4,8H,14H2

InChI Key

DGGKCLUWNDUVNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(C(F)(F)F)N

Origin of Product

United States

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